molecular formula C21H22ClN3OS B2904608 N-(3-chlorophenyl)-2-((1-isobutyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide CAS No. 1207056-25-4

N-(3-chlorophenyl)-2-((1-isobutyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2904608
CAS RN: 1207056-25-4
M. Wt: 399.94
InChI Key: QWSRCTMHMJMHAG-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-((1-isobutyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide, commonly known as CI994, is a potent inhibitor of histone deacetylase (HDAC). HDAC is an enzyme that plays a crucial role in the regulation of gene expression by removing acetyl groups from histones, which results in the repression of gene transcription. CI994 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation.

Scientific Research Applications

Anticancer Activity

Compounds similar to N-(3-chlorophenyl)-2-((1-isobutyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide have shown significant anticancer activity. For instance, derivatives bearing different heterocyclic ring systems have been evaluated for their potential antitumor activity against a variety of human tumor cell lines. Among these, certain compounds demonstrated considerable anticancer activity, highlighting the therapeutic potential of these molecules in cancer treatment (Yurttaş, Tay, & Demirayak, 2015). Furthermore, other studies have synthesized and tested the anticancer activities of thiazole derivatives, with some showing high selectivity and promising apoptosis-inducing capabilities against specific cancer cell lines (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Antibacterial Agents

Research into the antibacterial properties of related compounds has yielded promising results. Derivatives synthesized for this purpose exhibited moderate to good activity against both gram-positive and gram-negative bacteria. This suggests the potential for these compounds to be developed into new antibacterial agents (Desai, Shah, Bhavsar, & Saxena, 2008). Another study explored the synthesis and antimicrobial activity of novel thiazolidinone and acetidinone derivatives, further emphasizing the broad-spectrum antimicrobial potential of these compounds (Mistry, Desai, & Intwala, 2009).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[1-(2-methylpropyl)-5-phenylimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3OS/c1-15(2)13-25-19(16-7-4-3-5-8-16)12-23-21(25)27-14-20(26)24-18-10-6-9-17(22)11-18/h3-12,15H,13-14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSRCTMHMJMHAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=CN=C1SCC(=O)NC2=CC(=CC=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-((1-isobutyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide

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